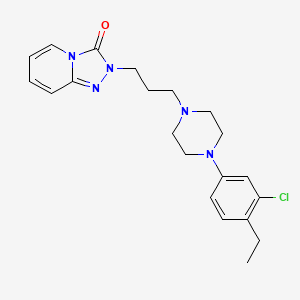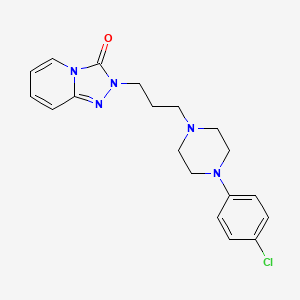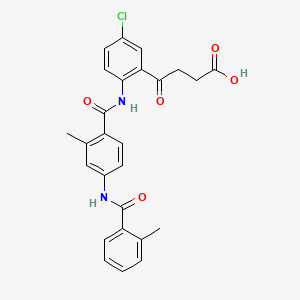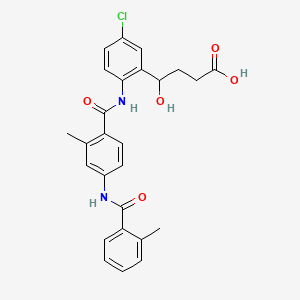
4-Methoxy-α-methyl-benzeneethanol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a stable isotope-labeled building block used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-α-methyl-benzeneethanol-d6 involves the deuteration of 4-Methoxy-α-methyl-benzeneethanol. Deuteration is typically achieved through the use of deuterated reagents or solvents, such as deuterated water (D2O) or deuterated chloroform (CDCl3). The reaction conditions often include the use of a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity and chemical stability .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-α-methyl-benzeneethanol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-Methoxy-α-methyl-benzeneethanol-d6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Research: Used to study metabolic pathways in vivo safely.
Environmental Studies: Employed as standards for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: Utilized in imaging, diagnosis, and newborn screening.
Organic Chemistry: Serves as a chemical reference for identification, qualitative, and quantitative analysis
Mechanism of Action
The mechanism of action of 4-Methoxy-α-methyl-benzeneethanol-d6 involves its incorporation into metabolic pathways as a labeled compound. The deuterium atoms replace hydrogen atoms, allowing researchers to trace the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
4-Methoxy-α-methyl-benzeneethanol-d6 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:
4-Methoxy-α-methyl-benzeneethanol: The non-deuterated version of the compound.
p-Methoxy-α-methyl-phenethyl Alcohol: Another non-deuterated analog with similar chemical properties.
These similar compounds lack the isotopic labeling, making this compound particularly valuable for specific research applications requiring stable isotope tracers.
Properties
CAS No. |
1346599-92-5 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
172.257 |
IUPAC Name |
1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3/i1D3,7D2,8D |
InChI Key |
TXIWFQCAXKAOBZ-ZQLKWRTGSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OC)O |
Synonyms |
p-Methoxy-α-methyl-phenethyl Alcohol-d6; 1-(4-Methoxyphenyl)-2-propanol-d6; 1-(p-Methoxyphenyl)-2-propanol-d6; 2-Hydroxy-1-(4-methoxyphenyl)propane-d6; 2’-Hydroxy-p-propylanisole-d6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


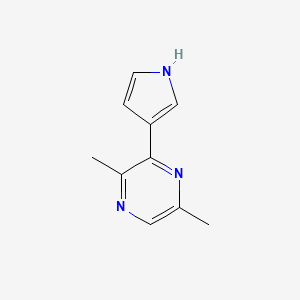

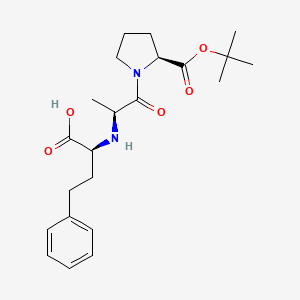
![4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one](/img/structure/B584639.png)
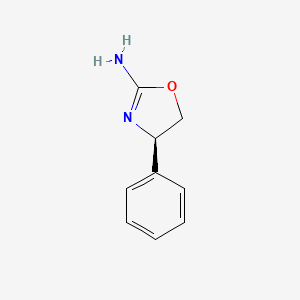
![2H-[1,4]Dioxepino[2,3-C]pyridine](/img/structure/B584650.png)
![4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid](/img/structure/B584651.png)
